Neuronal Activity: Napelline vs. 1-Benzoylnapelline in Hippocampal Slices
In a direct head-to-head comparison using rat hippocampal slices, Napelline showed no significant effect on evoked population spike activity at concentrations up to 100 μM. In stark contrast, its derivative 1-benzoylnapelline exerted a clear depressant action on both orthodromic and antidromic population spikes across a concentration range of 1-100 μM [1]. This demonstrates that Napelline is not merely a less potent version but is functionally distinct from its acylated analog.
| Evidence Dimension | Modulation of neuronal excitability |
|---|---|
| Target Compound Data | No significant effect at ≤ 100 μM |
| Comparator Or Baseline | 1-Benzoylnapelline: Significant depressant action at 1-100 μM |
| Quantified Difference | Qualitative difference in activity (inactive vs. active) |
| Conditions | Extracellular recording of stimulus-evoked population spike in CA1 region of rat hippocampal slices in vitro |
Why This Matters
This evidence confirms that for studies on neuronal excitability or epilepsy models, Napelline serves as a critical negative control or a distinct chemical scaffold, whereas 1-benzoylnapelline is the active entity.
- [1] Ameri, A. (1997). Inhibition of rat hippocampal excitability by the Aconitum alkaloid, 1-benzoylnapelline, but not by napelline. European Journal of Pharmacology, 335(2-3), 145–152. View Source
